Methadone hydrochloride (CAS 1095-90-5) is a synthetic diphenylheptane derivative that functions as a potent, full mu-opioid receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. Procured primarily as a racemic mixture in its hydrochloride salt form, it is a cornerstone active pharmaceutical ingredient (API) and analytical reference standard. The compound is characterized by its high environmental stability, exceptional aqueous solubility, and a highly distinct pharmacokinetic profile featuring an extended terminal half-life and high oral bioavailability [2]. These baseline properties make it the definitive choice for formulating long-acting oral solutions and solid dosage forms for opioid dependence maintenance and chronic pain management, where predictable systemic absorption and extended duration of action are mandatory procurement criteria.
Substituting methadone hydrochloride with its free base, or with benchmark in-class alternatives like morphine sulfate or buprenorphine hydrochloride, fundamentally compromises formulation viability and therapeutic targeting. The methadone free base lacks the aqueous solubility required for standard liquid dosing and injectable formulations, necessitating complex and costly co-solvent systems [1]. Attempting to substitute with morphine sulfate introduces severe pharmacokinetic liabilities, specifically a short half-life and highly variable, low oral bioavailability, which forces manufacturers to rely on advanced extended-release polymer matrices to achieve sustained action [2]. Furthermore, substituting with buprenorphine introduces partial agonist ceiling effects that fail in high-tolerance models. Consequently, for high-bioavailability, full-agonist applications requiring simple aqueous processability, the exact methadone hydrochloride salt is strictly non-interchangeable.
Methadone hydrochloride demonstrates exceptional hydrophilicity compared to its free base counterpart, a critical factor for liquid formulation manufacturing. Quantitative solubility profiling shows that methadone hydrochloride achieves an aqueous solubility of approximately 120 mg/mL at room temperature, whereas the free base is practically insoluble in water, measuring only 0.49 mg/mL in phosphate-buffered saline [1]. This greater than 200-fold increase in solubility allows the hydrochloride salt to be directly integrated into high-concentration oral solutions and injectables without the need for complex, costly excipients or surfactants .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~120 mg/mL (Methadone HCl) |
| Comparator Or Baseline | ~0.49 mg/mL (Methadone free base) |
| Quantified Difference | >200-fold higher aqueous solubility |
| Conditions | Room temperature / PBS at 32°C |
Ensures the compound can be directly formulated into high-concentration oral solutions and injectables, reducing manufacturing complexity and excipient costs.
When selecting an API for oral dosing, methadone hydrochloride offers significantly higher and more predictable systemic absorption than the benchmark standard, morphine. Clinical pharmacokinetic studies demonstrate that oral methadone hydrochloride achieves an absolute bioavailability of approximately 79-80% with a low coefficient of variation (15%) [1]. In stark contrast, oral morphine exhibits a low and highly variable bioavailability of approximately 26% with a 50% coefficient of variation[2]. This pharmacokinetic reliability reduces the risk of sub-therapeutic dosing and simplifies oral formulation development by eliminating the need for advanced absorption-enhancing delivery systems.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | ~79% (CV 15%) |
| Comparator Or Baseline | ~26% (CV 50%) (Morphine) |
| Quantified Difference | ~3-fold higher bioavailability with significantly lower variability |
| Conditions | Oral administration, systemic pharmacokinetic profiling |
High and predictable oral bioavailability allows for reliable oral dosing formulations without the need for advanced absorption-enhancing delivery systems.
Methadone hydrochloride possesses a uniquely prolonged terminal half-life that differentiates it from standard short-acting opioids, directly impacting formulation strategy. Pharmacokinetic data indicates a mean terminal half-life of approximately 30.4 hours (ranging from 15 to 60 hours) for methadone hydrochloride, compared to just 2.7 hours for morphine [1]. This extended duration of action allows for the development of once-daily dosing regimens in maintenance therapies using standard immediate-release formulations, entirely bypassing the procurement and manufacturing complexities associated with controlled-release polymer matrices required for shorter-acting analogs [2].
| Evidence Dimension | Terminal Half-Life |
| Target Compound Data | ~30.4 hours (mean) |
| Comparator Or Baseline | ~2.7 hours (Morphine) |
| Quantified Difference | >10-fold longer terminal half-life |
| Conditions | Systemic clearance monitoring in vivo |
Eliminates the procurement and manufacturing need for extended-release excipients when developing long-acting maintenance or analgesic therapeutics.
Methadone hydrochloride provides a distinct dual-mechanism pharmacological profile not found in alternative substitutes like buprenorphine. It acts as a full mu-opioid receptor agonist (Ki ~ 3.5 nM) without the ceiling effects associated with partial agonists [1]. Furthermore, racemic methadone hydrochloride acts as a non-competitive NMDA receptor antagonist with micromolar affinity (Ki ~ 3-7 µM) [2]. This dual action makes it uniquely suited for specialized in vivo models targeting neuropathic pain and opioid tolerance, where standard pure mu-agonists or partial agonists fail to provide complete efficacy.
| Evidence Dimension | Receptor Binding and Intrinsic Activity |
| Target Compound Data | Full mu-agonist (Ki ~3.5 nM) + NMDA antagonist |
| Comparator Or Baseline | Partial mu-agonist without NMDA antagonism (Buprenorphine) |
| Quantified Difference | Absence of ceiling effect and presence of NMDA receptor blockade |
| Conditions | In vitro receptor binding assays |
Essential for researchers and developers modeling complex neuropathic pain or high-tolerance opioid dependence, where partial agonists or single-mechanism drugs are biologically insufficient.
Due to its >200-fold higher aqueous solubility compared to the free base, methadone hydrochloride is the mandatory API for manufacturing oral liquid concentrates (e.g., 10 mg/mL solutions) for opioid maintenance therapy, allowing for simple aqueous dissolution without co-solvents [1].
Leveraging its 79% oral bioavailability and ~30-hour half-life, methadone hydrochloride is the optimal choice for developing once-daily oral solid dosage forms, eliminating the need for the complex extended-release excipients required when formulating with short-acting opioids like morphine [2].
Because it combines full mu-opioid agonism with NMDA receptor antagonism, methadone hydrochloride is heavily procured for in vivo pharmacological models investigating neuropathic pain and opioid cross-tolerance, where partial agonists like buprenorphine are biologically insufficient [3].
As a highly stable, water-soluble salt, methadone hydrochloride is the preferred reference material for calibrating therapeutic drug monitoring (TDM) assays, mass spectrometry, and forensic toxicology panels, ensuring reproducible recovery in aqueous matrices.
Acute Toxic;Irritant;Health Hazard